molecular formula C15H8BrClN2O3 B11067113 6-Bromo-4-(2-chlorophenyl)-3-nitroquinolin-2-ol

6-Bromo-4-(2-chlorophenyl)-3-nitroquinolin-2-ol

Cat. No.: B11067113
M. Wt: 379.59 g/mol
InChI Key: HZPGZJYEFNVCAR-UHFFFAOYSA-N
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Description

6-Bromo-4-(2-chlorophenyl)-3-nitroquinolin-2-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(2-chlorophenyl)-3-nitroquinolin-2-ol typically involves multi-step organic reactions. One common method includes the nitration of 4-(2-chlorophenyl)quinoline, followed by bromination and subsequent hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration, bromine for bromination, and bases like sodium hydroxide for hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ catalysts to optimize reaction conditions and reduce the production time.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(2-chlorophenyl)-3-nitroquinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Amines, thiols, suitable solvents like dimethylformamide (DMF).

Major Products

    Reduction: 6-Bromo-4-(2-chlorophenyl)-3-aminoquinolin-2-ol.

    Oxidation: 6-Bromo-4-(2-chlorophenyl)-3-nitroquinoline N-oxide.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-(2-chlorophenyl)-3-nitroquinolin-2-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(2-chlorophenyl)-3-nitroquinolin-2-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The bromine and chlorine substituents can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloroquinoline: Lacks the nitro and hydroxyl groups, making it less reactive.

    4-(2-Chlorophenyl)quinoline: Lacks the bromine and nitro groups, resulting in different biological activities.

    3-Nitroquinoline: Lacks the bromine and chlorophenyl groups, affecting its chemical reactivity and applications.

Uniqueness

6-Bromo-4-(2-chlorophenyl)-3-nitroquinolin-2-ol is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of bromine, chlorine, nitro, and hydroxyl groups makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C15H8BrClN2O3

Molecular Weight

379.59 g/mol

IUPAC Name

6-bromo-4-(2-chlorophenyl)-3-nitro-1H-quinolin-2-one

InChI

InChI=1S/C15H8BrClN2O3/c16-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)17)14(19(21)22)15(20)18-12/h1-7H,(H,18,20)

InChI Key

HZPGZJYEFNVCAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)[N+](=O)[O-])Cl

Origin of Product

United States

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